molecular formula C7H11F3O2 B12448380 2-Ethyl-2-trifluoromethyl-butyric acid

2-Ethyl-2-trifluoromethyl-butyric acid

Cat. No.: B12448380
M. Wt: 184.16 g/mol
InChI Key: IYUBQGFVCNZOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-2,2-diethylpropionic acid is an organic compound characterized by the presence of three fluorine atoms and two ethyl groups attached to a propionic acid backbone. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2,2-diethylpropionic acid typically involves the introduction of fluorine atoms into the propionic acid structure. One common method is the fluorination of 2,2-diethylpropionic acid using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of 3,3,3-Trifluoro-2,2-diethylpropionic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2,2-diethylpropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of trifluoroacetone or trifluoroacetaldehyde.

    Reduction: Formation of 3,3,3-trifluoro-2,2-diethylpropanol.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

3,3,3-Trifluoro-2,2-diethylpropionic acid is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2,2-diethylpropionic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical activities. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid
  • 2,2,3,3-Tetrafluoro-1-propanol
  • 2,2-Dichloro-3,3,3-trifluoropropionic acid

Comparison: 3,3,3-Trifluoro-2,2-diethylpropionic acid is unique due to its two ethyl groups, which differentiate it from similar compounds that may have different alkyl groups or additional halogen atoms

Properties

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

2-ethyl-2-(trifluoromethyl)butanoic acid

InChI

InChI=1S/C7H11F3O2/c1-3-6(4-2,5(11)12)7(8,9)10/h3-4H2,1-2H3,(H,11,12)

InChI Key

IYUBQGFVCNZOSY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.